molecular formula C14H14S B107772 2,4-Dimethylphenyl phenyl sulfide CAS No. 16704-47-5

2,4-Dimethylphenyl phenyl sulfide

Cat. No.: B107772
CAS No.: 16704-47-5
M. Wt: 214.33 g/mol
InChI Key: IDWAROOLSBWYOC-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl phenyl sulfide is a useful research compound. Its molecular formula is C14H14S and its molecular weight is 214.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Studies

  • In compounds like 2,6-dimethylphenyl 4-methylphenyl sulfone, sulfur atoms exhibit distorted tetrahedral bonding geometry, with phenyl rings nearly perpendicular to each other, demonstrating unique structural properties of such sulfones (Jeyakanthan et al., 1998).

Development of Fluorescent Molecular Probes

  • 2,5-Diphenyloxazoles, including structures similar to 2,4-Dimethylphenyl phenyl sulfide, have been used to create new fluorescent solvatochromic dyes. These compounds, with their "push-pull" electron transfer systems, are crucial in developing sensitive probes for studying biological processes (Diwu et al., 1997).

Synthesis of Aryl Imidazolyl Sulfides

  • Aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides, related to this compound, have been synthesized. This synthesis provides insight into the reactivity and potential applications of these compounds in various fields, including medicinal chemistry (Egolf & Bilder, 1994).

Development of Novel Fluorescent Probes

  • Research into BODIPY-based probes with large Stokes shifts includes derivatives of this compound. These studies are pivotal in creating high-efficiency probes for detecting small biomolecules in biological research (Zhu et al., 2019).

Exploration of Isomerism in Metal Complexes

  • Studies on diarylbis(dimethyl sulfoxide)platinum(II) complexes, involving 2,6-dimethylphenyl (a close relative of this compound), help understand isomerism in metal-organic complexes, impacting the field of coordination chemistry (Klein et al., 2005).

Investigation of Oxidation Mechanisms

  • The oxidation of compounds like benzyl and phenethyl phenyl sulfides, closely related to this compound, aids in understanding the mechanisms of microsomal and biomimetic oxidation, significant in pharmaceutical and biochemical research (Baciocchi et al., 1997).

Green Oxidation Processes

  • Novel Mo(VI) complexes, used for the oxidation of sulfides like this compound, represent advancements in eco-friendly oxidation processes, crucial for sustainable chemistry (Bezaatpour et al., 2017).

Future Directions

The future directions for research on 2,4-Dimethylphenyl phenyl sulfide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization represents a promising area of research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Dimethylphenyl phenyl sulfide are not well-studied. It is known that sulfides can participate in various biochemical reactions. They can act as nucleophiles, reacting with electrophiles in nucleophilic substitution reactions

Cellular Effects

For example, hydrogen sulfide (H2S), a simple inorganic sulfide, is known to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Sulfides can exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

For example, they can undergo degradation, and their long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Sulfides can be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

2,4-dimethyl-1-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWAROOLSBWYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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